molecular formula C9H18N3O4P B7771245 Tris(2-carbamoylethyl)phosphine oxide CAS No. 4116-00-1

Tris(2-carbamoylethyl)phosphine oxide

Cat. No.: B7771245
CAS No.: 4116-00-1
M. Wt: 263.23 g/mol
InChI Key: RTPJQJWHYUSMRD-UHFFFAOYSA-N
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Description

Significance of Organophosphorus Compounds in Modern Chemistry

Organophosphorus chemistry is a vast and continually expanding field of organic chemistry. longdom.org These compounds, characterized by the presence of a phosphorus-carbon bond, are integral to numerous scientific and industrial domains. Their importance stems from a unique combination of properties, including multivalency, variable oxidation states, inherent asymmetry, and strong metal-binding capabilities. longdom.org This versatility has led to their widespread use in various applications.

In the realm of materials science and catalysis, organophosphorus compounds are widely utilized as ligands for transition metal catalysts, reagents for a variety of chemical transformations, and even as specialized solvents. nih.gov Their industrial applications are extensive, ranging from the production of plastics and lubricants to their use as flame retardants. nih.gov Furthermore, organophosphorus compounds play a crucial role in agriculture as the primary components in many pesticides and herbicides, often serving as alternatives to persistent chlorinated hydrocarbons. wikipedia.org The diverse functionalities and tunable properties of organophosphorus compounds ensure their continued relevance and exploration in contemporary chemical research. longdom.org

Role of Phosphine (B1218219) Oxides as Versatile Ligands and Extractants

Within the broad family of organophosphorus compounds, phosphine oxides (R₃P=O) represent a particularly important subclass, valued for their stability and coordination properties. The P=O group is a strong hydrogen bond acceptor and a good Lewis base, enabling these compounds to function as effective ligands for a wide range of metal ions. Unlike many phosphines, phosphine oxides are generally stable in the presence of air and moisture, which simplifies their handling and application. researchgate.netrsc.org

This stability, coupled with their strong coordinating ability, makes phosphine oxides highly effective in several areas:

Extraction and Separation: Tertiary phosphine oxides are widely used as extractants in metallurgical processes, particularly for the separation of metal ions from aqueous solutions. researchgate.net Their ability to selectively coordinate with specific metal ions is a key factor in these applications.

Catalysis: Phosphine oxides can act as stabilizing ligands for metal catalysts, preventing the aggregation and precipitation of metal nanoparticles from solution. nih.gov This stabilization maintains a consistent catalyst concentration throughout a reaction, leading to more reliable and reproducible outcomes. nih.gov Secondary phosphine oxides are particularly versatile, as they can exist in equilibrium with their trivalent phosphinous acid tautomer, allowing them to coordinate to metals like traditional phosphine ligands and participate in a wide array of catalytic cross-coupling reactions. researchgate.netrsc.org

Materials Science: The strong coordinating nature of the phosphine oxide group has been exploited to create water-dispersible metal oxide nanocrystals by using phosphine oxide ligands derivatized with moieties like polyethylene (B3416737) glycol (PEG). nih.gov

The versatility of phosphine oxides as ligands is rooted in their robust chemical nature and their capacity for strong, yet often labile, coordination to metal centers. researchgate.netnih.gov

Overview of Tripodal Ligand Architectures in Supramolecular and Coordination Chemistry

Tripodal ligands are polydentate molecules designed with three arms that can bind to a central metal ion. wikipedia.org This architectural motif is of significant interest in coordination and supramolecular chemistry because it imposes specific geometric constraints on the resulting metal complexes. When a tripodal ligand coordinates to a metal with an octahedral preference, it typically occupies one face of the octahedron, forcing a facial (or fac) coordination geometry. wikipedia.org This preorganization can lead to unique and predictable structures.

The key features of tripodal ligands include:

High Stability: As polydentate ligands, they form multiple bonds to the metal center, resulting in a strong chelate effect and high thermodynamic stability. This makes dissociation of the ligand from the metal less likely. wikipedia.org

Geometric Control: The rigid or semi-rigid backbone of many tripodal ligands allows for precise control over the coordination environment of the metal ion. This can influence the metal's reactivity, spectroscopic properties, and electrochemical behavior. wikipedia.org

Supramolecular Assembly: Tripodal ligands are excellent building blocks for constructing complex, three-dimensional supramolecular architectures. tandfonline.com By combining tripodal ligands with appropriate metal ions, chemists can create discrete molecular capsules, cages, or extended coordination polymers with specific shapes and functionalities. nih.govacs.org

The design of the ligand's arms and central scaffold allows for fine-tuning of the properties of the resulting metal complex, making tripodal architectures a powerful tool in the design of functional inorganic and supramolecular systems. researchgate.net

Contextualizing Tris(2-carbamoylethyl)phosphine Oxide within Carbamoylmethylphosphine Oxide (CMPO) Ligand Systems

This compound belongs to the broader class of carbamoylmethylphosphine oxide (CMPO) ligands. CMPO-based extractants are renowned for their exceptional ability to chelate actinide and lanthanide cations, making them critically important in the field of nuclear waste reprocessing. researchgate.netlookchem.com The archetypal CMPO ligand features both a phosphoryl (P=O) group and a carbonyl (C=O) group, which work in concert to effectively bind to hard metal ions.

The effectiveness of CMPO ligands is often enhanced by incorporating them into more complex molecular frameworks:

Bifunctional Extractants: Systems using CMPO in combination with other extractants, such as aminopolyacetic acids, have been developed to achieve selective separation of trivalent actinides from lanthanides. researchgate.net

Structural Modification: The selectivity and extraction efficiency of CMPO ligands are highly dependent on the substituents on the phosphorus and nitrogen atoms. lookchem.com Modifying these groups can fine-tune the ligand's solubility and its affinity for different metal ions. lookchem.comrsc.org

Tripodal CMPO Systems: To improve extraction capabilities, researchers have synthesized tripodal ligands that feature multiple CMPO arms attached to a central scaffold. researchgate.net This preorganizes the binding sites for more efficient chelation. For example, a tripodal ligand with CMPO units tethered to a tris(3-aminopropyl)amine (B1583958) (TRPN) scaffold demonstrated high selectivity for Th(IV). researchgate.net Another study on tripodal CMPO ligands capped with tris(2-aminoethyl)amine (B1216632) (TREN) explored how subtle changes to the ligand architecture influence lanthanide extraction selectivity. rsc.org

This compound can be viewed as a tripodal ligand where the three arms containing the carbamoyl (B1232498) functionality are directly linked to a central phosphine oxide core. This structure integrates the features of a tripodal architecture with the proven metal-binding capacity of the carbamoyl and phosphoryl groups characteristic of CMPO systems.

Data Tables

Table 1: Properties of this compound

PropertyValueReference
CAS Number 4116-00-1 sigmaaldrich.com
Molecular Formula C₉H₁₈N₃O₄P chemicalbook.com
Molecular Weight 263.23 g/mol chemicalbook.com
Synonyms This compound chemicalbook.com

Table 2: Examples of Organophosphorus Compound Classes and Their Applications

Compound ClassGeneral FormulaCommon ApplicationsReference
Organophosphates (RO)₃P=OPesticides, insecticides, nerve agents, plasticizers, solvents wikipedia.orgnih.gov
Phosphonates RP(=O)(OR')₂Herbicides (e.g., glyphosate), osteoporosis drugs (bisphosphonates) wikipedia.org
Phosphine Oxides R₃P=OMetal extractants, ligands in catalysis, stabilizing agents for nanoparticles researchgate.netnih.gov
Phosphonium Salts [R₄P]⁺X⁻Reagents in organic synthesis (e.g., Wittig reaction), phase transfer catalysts nih.gov

Table 3: Selected CMPO-Based Ligands and Their Extraction Targets

LigandAbbreviationPrimary Extraction TargetsReference
n-Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxideCMPOTrivalent actinides and lanthanides researchgate.netlookchem.com
Diphenylmorpholine carbamoylmethyl phosphine oxideDPMCMPOTh(IV), U(VI), Am(III) lookchem.com
Tripodal CMPO on a TRPN scaffoldTRPN-CMPO-PhTh(IV) researchgate.net
Tripodal CMPO on a TREN scaffoldTREN-CMPOLanthanides (e.g., Gd³⁺, Tb³⁺) rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bis(3-amino-3-oxopropyl)phosphorylpropanamide
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InChI

InChI=1S/C9H18N3O4P/c10-7(13)1-4-17(16,5-2-8(11)14)6-3-9(12)15/h1-6H2,(H2,10,13)(H2,11,14)(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RTPJQJWHYUSMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(CP(=O)(CCC(=O)N)CCC(=O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H18N3O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5063310
Record name Propanamide, 3,3',3''-phosphinylidynetris-
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Molecular Weight

263.23 g/mol
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CAS No.

4116-00-1
Record name 3,3′,3′′-Phosphinylidynetris[propanamide]
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Record name Tris(2-carbamoylethyl)phosphine oxide
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Record name Propanamide, 3,3',3''-phosphinylidynetris-
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Synthetic Methodologies and Chemical Derivatization of Tris 2 Carbamoylethyl Phosphine Oxide

Direct Synthesis Routes for Tris(N-substituted carbamoylethyl)phosphine Oxides

The direct synthesis of tris(2-carbamoylethyl)phosphine oxide and its N-substituted derivatives can be conceptually approached through the Michael addition. This reaction involves the conjugate addition of a phosphine (B1218219) nucleophile to an α,β-unsaturated carbonyl compound, such as acrylamide (B121943) or its N-substituted analogues.

PH₃ + 3 CH₂(CH)C(O)NR₂ → P(CH₂CH₂C(O)NR₂)₃ 2 P(CH₂CH₂C(O)NR₂)₃ + O₂ → 2 O=P(CH₂CH₂C(O)NR₂)₃

This method offers a straightforward approach to the core structure. A related synthesis for the corresponding carboxylic acid, tris(2-carboxyethyl)phosphine (B1197953) hydrochloride, involves the reaction of tetrakis(hydroxymethyl)phosphonium (B1206150) chloride with acrylic acid derivatives, followed by hydrolysis, indicating the feasibility of building the tris(2-substituted ethyl)phosphine structure from phosphine precursors. google.com The reactivity of phosphines as nucleophilic catalysts in Michael additions is well-documented, supporting the viability of this pathway. chemrxiv.org

Alkylation-Based Synthetic Strategies for Tripodal Carbamoylmethylphosphine Oxide Scaffolds

While direct synthesis focuses on forming the P-C bonds, alkylation strategies build the functional arms onto a pre-existing phosphine oxide scaffold. A key precursor for this approach is tris(2-hydroxyphenyl)phosphine oxide. This method has been successfully employed to create analogous tripodal phosphine oxide ligands.

For instance, the synthesis of tris(2-carbamoylmethoxyphenyl)phosphine oxide has been achieved through the alkylation of tris(2-hydroxyphenyl)phosphine oxide with 2-chloroacetamide (B119443) in the presence of a base like potassium carbonate. researchgate.netresearchgate.net This reaction proceeds via a Williamson ether synthesis, where the phenoxide ions of the precursor nucleophilically attack the electrophilic carbon of 2-chloroacetamide.

A similar strategy can be envisioned for synthesizing the target "carbamoylethyl" derivatives by using a suitable 3-carbon alkylating agent containing a carbamoyl (B1232498) or a precursor functional group (like a nitrile). For example, alkylating tris(2-hydroxyphenyl)phosphine oxide with a 3-halopropanamide would yield the analogous tris(2-carbamoylethoxyphenyl)phosphine oxide. This method highlights the modularity of using functionalized phosphine oxide platforms for creating diverse tripodal ligands. researchgate.net

PrecursorAlkylating AgentProductReference
Tris(2-hydroxyphenyl)phosphine oxide2-ChloroacetamideTris(2-carbamoylmethoxyphenyl)phosphine oxide researchgate.net
Tris(2-hydroxyphenyl)phosphine oxideChloroacetonitrileTris(2-cyanomethoxyphenyl)phosphine oxide researchgate.net
Tris(2-hydroxyphenyl)phosphine oxide4-BromobutyronitrileTris[2-(3′-cyanopropoxy)phenyl]phosphine oxide researchgate.net

Explorations of General Tertiary Phosphine Oxide Synthetic Pathways

The synthesis of this compound can also be understood within the broader context of general synthetic methods for tertiary phosphine oxides.

Oxidative Routes from Tertiary Phosphines

The most common method for preparing tertiary phosphine oxides is the oxidation of the corresponding tertiary phosphine. organic-chemistry.org If tris(2-carbamoylethyl)phosphine were synthesized first, it could be readily converted to its oxide.

Several oxidizing agents are effective for this transformation:

Atmospheric Oxygen: Many trialkylphosphines are susceptible to oxidation by atmospheric oxygen, a reaction that can be spontaneous and is often managed using air-free techniques if the phosphine itself is the desired product.

Hydrogen Peroxide: A more controlled and common laboratory method involves the use of hydrogen peroxide (H₂O₂). This reagent efficiently oxidizes tertiary phosphines to their corresponding oxides.

Electrochemical Oxidation: Anodic oxidation provides another route to convert tertiary phosphines into phosphine oxides. frontiersin.org

These oxidative methods are fundamental in organophosphorus chemistry and represent a reliable final step in a multi-step synthesis of the target compound.

Methods Utilizing Elemental Phosphorus

Syntheses starting from elemental white phosphorus (P₄) offer an alternative, atom-economical approach. Recent advancements have shown that P₄ can be directly alkylated under visible light irradiation using alkyl bromides, a reductant, and a photocatalyst. organic-chemistry.org This method has been used to generate dialkyl and trialkyl phosphine oxides, suggesting a potential, albeit more complex, pathway to structures like this compound by using a functionalized alkyl halide such as 3-bromopropionamide.

Another route involving elemental phosphorus is its electrochemical oxidation. This process has been reported to produce the parent phosphine oxide (H₃PO) in solution, which is otherwise unstable. researchgate.net While not a direct route to substituted derivatives, it underscores the diverse reactivity of elemental phosphorus in forming P=O bonds.

Chemical Transformations and Functionalization of this compound Derivatives

Once synthesized, the this compound molecule can be further modified, primarily by targeting the peripheral carbamoyl groups. The reactivity of the amide functionality allows for a range of chemical transformations.

Modification of Peripheral Carbamoyl Moieties

The carbamoyl group, being a primary amide, can undergo several well-established reactions to introduce new functionalities. libretexts.orglibretexts.orgsavemyexams.comyoutube.com

Hydrolysis: The amide groups can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring heat. wikipedia.org This would convert this compound into tris(2-carboxyethyl)phosphine oxide. This transformation is generally irreversible because, under acidic conditions, the resulting amine is protonated, while under basic conditions, the carboxylic acid is deprotonated. libretexts.orglibretexts.org

Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the amide functionality. libretexts.orgsavemyexams.com This reaction would convert the three carbamoyl groups into amino groups, yielding tris(3-aminopropyl)phosphine oxide. This transformation proceeds via the reduction of the carbonyl, ultimately leading to the amine. libretexts.org

Dehydration: The primary amide groups can be dehydrated to form nitriles. youtube.comlibretexts.org This reaction is typically carried out using strong dehydrating agents such as phosphorus(V) oxide (P₄O₁₀) or thionyl chloride (SOCl₂). chemguide.co.uklibretexts.org This would convert this compound into tris(2-cyanoethyl)phosphine (B149526) oxide, offering a route to a different class of functionalized tripodal ligands.

These transformations are summarized in the table below:

ReactionReagent(s)Functional Group ConversionProduct
HydrolysisH₃O⁺ or OH⁻, heatCarbamoyl → CarboxylTris(2-carboxyethyl)phosphine oxide
ReductionLiAlH₄Carbamoyl → AminoTris(3-aminopropyl)phosphine oxide
DehydrationP₄O₁₀ or SOCl₂Carbamoyl → CyanoTris(2-cyanoethyl)phosphine oxide

Functionalization of the Core Phosphine Oxide Platform

The core structure of this compound presents a versatile platform for chemical modification, primarily centered around the reactivity of its three terminal amide functionalities. These groups can undergo a variety of transformations to yield a diverse range of derivatives with tailored properties. The phosphine oxide group itself is generally stable under many reaction conditions, allowing for selective manipulation of the carbamoylethyl arms.

The primary routes for the functionalization of the this compound core involve reactions of the amide group, including hydrolysis, dehydration, and reduction. These transformations allow for the introduction of new functional groups and the extension of the carbon skeleton, leading to novel phosphine oxide derivatives.

Hydrolysis of the Amide Groups: The amide functionalities of this compound can be hydrolyzed under acidic or basic conditions to yield Tris(2-carboxyethyl)phosphine oxide (TCEP). This reaction is significant as it connects the chemistry of the title compound to the well-established applications of TCEP, particularly its use as a reducing agent in biochemical and molecular biology research. The hydrolysis proceeds stepwise, allowing for the potential isolation of partially hydrolyzed intermediates containing both amide and carboxylic acid groups, although the fully hydrolyzed product is the most common outcome under forcing conditions.

Dehydration of the Amide Groups: The amide groups can be dehydrated to the corresponding nitriles, yielding Tris(2-cyanoethyl)phosphine oxide. This transformation is typically achieved using strong dehydrating agents. The resulting nitrile derivative is a valuable intermediate for further functionalization, as the nitrile group can participate in a wide array of chemical reactions, including reduction to amines, hydrolysis to carboxylic acids (providing an alternative route to TCEP), and addition of organometallic reagents.

Reduction of the Amide Groups: Reduction of the amide functionalities provides a direct route to the corresponding amine, Tris(3-aminopropyl)phosphine oxide. This transformation can be accomplished using powerful reducing agents such as lithium aluminum hydride. The resulting triamine is a highly versatile building block for the synthesis of more complex molecules, including ligands for coordination chemistry, and as a monomer for the preparation of phosphorus-containing polymers.

The table below summarizes the key functionalization reactions of the this compound core and the resulting derivatives.

Reaction Type Reagents and Conditions Product Product Functional Group
HydrolysisAcid or Base (e.g., HCl, NaOH), HeatTris(2-carboxyethyl)phosphine oxide (TCEP)Carboxylic Acid
DehydrationStrong Dehydrating Agent (e.g., P₂O₅, SOCl₂)Tris(2-cyanoethyl)phosphine oxideNitrile
ReductionStrong Reducing Agent (e.g., LiAlH₄)Tris(3-aminopropyl)phosphine oxideAmine

Structural Elucidation and Conformational Analysis of Tris 2 Carbamoylethyl Phosphine Oxide

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) for Structural Assignment and Solution Studies

NMR spectroscopy is a fundamental tool for elucidating the structure of tris(2-carbamoylethyl)phosphine oxide in solution.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For analogous phosphine (B1218219) oxides, the signals for the ethyl protons typically appear as multiplets, reflecting the coupling between adjacent methylene (B1212753) groups. magritek.com The amide protons (-CONH₂) would be expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and temperature.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. In this compound, one would expect to observe signals for the carbonyl carbon of the amide group, and the two methylene carbons of the ethyl chains. The carbon atoms closer to the phosphorus atom will exhibit coupling to the ³¹P nucleus. For a related compound, tris(2-carboxyethyl)phosphine (B1197953) hydrochloride, characteristic shifts for the methylene carbons are observed. chemicalbook.com

³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphorus compounds. This compound is expected to show a single resonance in its ³¹P NMR spectrum, indicative of a single phosphorus environment. The chemical shift of this peak provides insight into the electronic environment of the phosphorus atom. For comparison, other phosphine oxides like triethylphosphine (B1216732) oxide and trioctyl phosphine oxide show distinct chemical shifts. spectrabase.comspectrabase.com The chemical shift can be influenced by interactions such as hydrogen bonding with solvent molecules or other species in solution. rsc.orgrsc.org Studies on similar carbamoylmethyl phosphine oxides (CMPO) have utilized ³¹P NMR to investigate their coordination and radioprotective mechanisms. rsc.org

NucleusExpected Chemical Shift Range (ppm)Multiplicity
¹HVariable, with multiplets for ethyl groups and a broad singlet for amide protons.Multiplet, Broad Singlet
¹³CSignals for carbonyl and two methylene carbons, with P-C coupling.Doublet (due to P-coupling)
³¹PA single resonance characteristic of a phosphine oxide.Singlet

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the conformational state of this compound.

P=O Stretching: The most characteristic vibration is the phosphoryl (P=O) stretching mode. This band is typically strong in the IR spectrum and appears in the region of 1150-1200 cm⁻¹. The exact frequency can be sensitive to the molecular environment and hydrogen bonding interactions. rsc.org

Amide Group Vibrations: The amide groups give rise to several characteristic bands. The C=O stretching vibration (Amide I band) is expected to be observed around 1650 cm⁻¹. The N-H stretching vibrations of the primary amide appear as a pair of bands in the 3200-3400 cm⁻¹ region. The N-H bending vibration (Amide II band) is typically found near 1600 cm⁻¹.

Conformational changes in the molecule can lead to shifts in the positions and changes in the intensities of these vibrational bands. For instance, studies on related tris(2-cyanoethyl)phosphine (B149526) oxide have shown how vibrational spectra can be interpreted in terms of molecular symmetry and intermolecular interactions. researchgate.net

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
P=OStretching1150 - 1200
C=O (Amide I)Stretching~1650
N-HStretching3200 - 3400
N-H (Amide II)Bending~1600

Single-Crystal X-ray Diffraction Analysis of this compound and Its Complexes

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov

Determination of Solid-State Molecular Conformation and Geometry

X-ray crystallographic studies on analogous phosphine oxides reveal important details about their molecular geometry. The phosphorus atom in phosphine oxides typically adopts a tetrahedral geometry. osti.gov For this compound, a crystal structure would precisely define the bond lengths, bond angles, and torsion angles of the molecule.

Key geometric parameters include:

The P=O bond length.

The P-C bond lengths.

The O=P-C and C-P-C bond angles.

The torsion angles along the P-C-C-C chain, which describe the conformation of the carbamoylethyl arms.

In related structures, such as tris(2-pyridyl)phosphine (B3050498) oxide, the conformation of the ethyl arms can be influenced by crystal packing forces and weak intermolecular interactions. nih.gov Similarly, in a tripodal carbamoylmethylphosphine oxide, the three arms were found to be oriented on the same side of the molecule. iucr.org

ParameterTypical Value Range (from related structures)
P=O Bond Length~1.47 - 1.49 Å osti.goviucr.org
P-C Bond Length~1.79 - 1.83 Å osti.goviucr.org
O=P-C Bond Angle~111 - 114° osti.gov
C-P-C Bond Angle~105 - 108° osti.gov

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Interactions

The presence of both hydrogen bond donors (N-H groups) and acceptors (P=O and C=O groups) in this compound makes it highly likely to form extensive hydrogen bonding networks in the solid state.

Intramolecular Hydrogen Bonding: It is possible for one of the amide N-H groups to form a hydrogen bond with the phosphoryl oxygen atom, which could influence the conformation of the carbamoylethyl arms.

Elucidation of Coordination Geometries in Metal Complexes

The coordination chemistry of phosphine oxides, including this compound, is primarily dictated by the hard Lewis base nature of the phosphoryl oxygen atom (P=O). wikipedia.org This oxygen atom is the principal site for coordination with hard metal centers, such as lanthanide(III) and other transition metal ions. wikipedia.orgresearchgate.net Upon complexation, the fundamental tetrahedral geometry at the phosphorus atom is retained, though minor changes in bond parameters are observed. wikipedia.org For instance, in typical phosphine oxide complexes, the P=O bond distance elongates slightly upon coordination, a phenomenon consistent with the stabilization of the ionic P⁺-O⁻ resonance structure. wikipedia.org

While specific crystal structures for this compound complexes are not widely detailed, extensive studies on analogous carbamoylmethylphosphine oxides (CMPOs) and other functionalized phosphine oxides provide a robust model for its coordination behavior. researchgate.netresearchgate.net Research on derivatives of (2-carbamoylethyl)diphenylphosphine oxides demonstrates that these ligands typically form bis-chelate complexes with lanthanide ions, with a general formula of [Ln(L)₂(NO₃)₃]. researchgate.net The coordination can involve both the phosphoryl oxygen and the carbonyl oxygen of the carbamoyl (B1232498) group, allowing the ligand to act in a bidentate fashion. However, the primary mode of binding for simple phosphine oxides is through the P=O oxygen. wikipedia.org

Studies on the closely related tris(2-carboxyethyl)phosphine oxide (TCEPO) show that it forms ML complexes with divalent metal ions like Ni(II), Zn(II), and Cd(II), where L represents the ligand. nih.gov The stability of these complexes is moderate, indicating that while coordination occurs, the bonds are not exceptionally strong. nih.gov For lanthanide complexes with sterically demanding phosphine oxides like tris-(1-napthylphosphine oxide), the core structure is often an eight-coordinate [Ln(NO₃)₃L₂]. nih.gov Given the flexible ethylcarbamoyl arms of this compound, it can adapt to the coordination sphere of various metals, likely resulting in high coordination numbers, particularly with f-block elements. researchgate.netstaffs.ac.uk

Table 1: Representative Coordination Properties of Analogous Phosphine Oxide-Metal Complexes

Complex Example Metal Ion Coordination Number Key Bond Distances (Å) Reference
NiCl₂[OP(C₆H₅)₃]₂ Ni(II) 4 Ni-O: 1.96, P-O: 1.51 wikipedia.org
[Eu(NO₃)₃(Nap₃PO)₂] Eu(III) 8 - nih.gov
[Ln(L)₂(NO₃)₃]⁰ Ln(III) Variable - researchgate.net

This table presents data from analogous phosphine oxide compounds to illustrate typical coordination geometries.

Conformational Dynamics and Equilibria in Solution

In solution, this compound is not a static molecule. Due to the multiple axes of internal rotation within its three (2-carbamoylethyl) arms, it exists as a dynamic equilibrium of multiple conformers. nih.govresearchgate.net Conformational analysis of structurally similar compounds, such as tris[2-(pyridyl)ethyl]phosphine chalcogenides, reveals that these molecules predominantly exist as an equilibrium of non-eclipsed forms, specifically synclinal (gauche) or antiperiplanar (trans) orientations. nih.gov A symmetrical conformer with a gauche-orientation of the C-C bonds in the ethyl arms relative to the P=O bond is often a major contributor to the equilibrium. nih.gov The flexible nature of the ethylene (B1197577) bridges allows the molecule to adopt various spatial arrangements, driven by a combination of electronic and steric factors. nih.gov

Experimental Methodologies for Solution-State Conformational Analysis (e.g., Dipole Moment Measurements)

This experimental approach is typically complemented by other spectroscopic and computational methods to build a comprehensive model of the solution-state structure. nih.govresearchgate.net

Table 2: Methodologies for Conformational Analysis in Solution

Method Principle Application Reference
Dipole Moment Measurement The experimental molecular dipole moment is compared against theoretical values for possible conformers to determine the most probable structures in solution. Elucidating conformational equilibria of polar molecules. nih.govaip.org
IR Spectroscopy Vibrational frequencies of specific bonds can shift depending on the conformational environment. Identifying the presence of different conformers. nih.gov
NMR Spectroscopy Chemical shifts and coupling constants are sensitive to the dihedral angles and spatial proximity of nuclei in different conformers. Providing information on time-averaged conformations. nih.govnih.gov

Influence of Substituent Effects and Steric Factors on Conformational Preferences

The specific conformational equilibrium of this compound in solution is governed by a delicate balance of steric and electronic effects originating from its substituents. nih.govuq.edu.au

Steric Factors: The sheer bulk of the three (2-carbamoylethyl) arms plays a significant role. The molecule will preferentially adopt conformations that minimize steric repulsion between these arms. acs.org Studies on related phosphine oxides show that increased steric bulk, particularly near the central phosphorus atom, can dramatically influence molecular structure and reactivity. nih.govacs.org For this compound, the flexibility of the ethylene spacers allows the terminal carbamoyl groups to orient themselves to reduce crowding, likely favoring staggered, antiperiplanar arrangements of the bulky groups. nih.gov The configuration of the ethylene bridges themselves is a determining steric factor for the spatial structure of preferred conformers. nih.gov

Electronic Effects: The electronic nature of the substituents also directs conformational preferences. The carbamoyl group contains polar C=O and N-H bonds, which can participate in intramolecular hydrogen bonding. A conformation that allows a hydrogen bond between the N-H of one arm and the phosphoryl P=O oxygen or the carbonyl C=O of another arm could be particularly stable. Furthermore, the electron-withdrawing nature of the substituents influences the electron density at the phosphorus center, which can affect bond lengths and angles, and consequently, conformational energies. uq.edu.au In related systems, the electronic character of substituents has been shown to be a dominant factor in determining molecular properties, sometimes even overriding steric hindrance. uq.edu.au


Coordination Chemistry of Tris 2 Carbamoylethyl Phosphine Oxide

Ligand Design Principles and Coordination Modes

The design of Tris(2-carbamoylethyl)phosphine oxide as a ligand is predicated on fundamental principles of coordination chemistry, combining hard donor atoms with a flexible, tripodal structure to effectively chelate metal ions.

O-Donor Coordination Characteristics of Phosphine (B1218219) Oxide and Carbamoyl (B1232498) Groups

This compound possesses two types of oxygen donor groups: the phosphoryl (P=O) group and the three carbonyl (C=O) groups of the carbamoyl moieties. The phosphoryl group is a classic hard Lewis base, making it particularly effective for coordinating with hard Lewis acids like trivalent lanthanide ions. wikipedia.orgresearchgate.net The interaction is primarily electrostatic, occurring between the negatively polarized oxygen atom and the positively charged metal center. Upon coordination, the P-O bond distance typically elongates, a trend consistent with the stabilization of the ionic resonance structure of the phosphine oxide. wikipedia.org

Role of the Tripodal Scaffold in Orchestrating Metal Chelation and Variable Denticity

The tripodal architecture of this compound is crucial for its coordination behavior. This scaffold pre-organizes the three carbamoylethyl arms, positioning them for facial coordination to a metal center. nih.gov This arrangement can lead to the formation of highly stable complexes through the chelate effect, where multiple donor atoms from a single ligand bind to the central metal ion. unacademy.com The formation of multiple chelate rings significantly increases the thermodynamic stability of the resulting complex compared to coordination by individual, monodentate ligands.

The tripodal design allows for variable denticity, meaning the ligand can bind to a metal using a varying number of its available donor atoms. unacademy.comresearchgate.net Depending on the size of the metal ion, the steric constraints, and the presence of other competing ligands (like solvent molecules or counter-ions), this compound could potentially act as a bidentate, tridentate, or even tetradentate ligand, utilizing the central phosphine oxide oxygen and one, two, or all three of the carbamoyl oxygens. This flexibility allows it to adapt to the preferred coordination number of different metal ions. nih.govresearchgate.net

Impact of Bridging Group Nature and Linker Length on Coordination Modes

The nature and length of the linker connecting the donor groups are critical design elements in chelating ligands. In this compound, the donor groups are separated by a flexible ethylene (B1197577) (-CH2CH2-) linker. This two-carbon chain provides sufficient flexibility for the carbamoyl arms to wrap around a metal ion and form stable five- or six-membered chelate rings when coordinating through the carbamoyl oxygen. The flexibility of these ethyl linkers is a key factor in allowing the ligand to adjust its conformation to suit the geometric requirements of the metal center.

Studies on analogous ligands with different linkers highlight the importance of this feature. For instance, ligands with shorter, more rigid linkers may impose a larger, pre-formed cavity, which can lead to size-based selectivity for certain metal ions. researchgate.net Conversely, longer or more flexible linkers can accommodate a wider range of metal ion sizes and coordination geometries. The ethylene bridge in this compound represents a balance, providing enough flexibility for strong chelation without being overly restrictive. nih.gov

Complexation with f-Block Metal Ions

The combination of hard oxygen donors and a tripodal structure makes this compound and its analogues particularly well-suited for complexing with f-block metal ions (lanthanides and actinides), which are hard, highly charged cations.

Lanthanide (Ln(III)) Complexation Studies (e.g., Eu, Am, Nd, La, Lu, Tb)

While comprehensive studies on this compound itself are limited, research on closely related (2-carbamoylethyl)diphenylphosphine oxides provides significant insight into its expected behavior with lanthanides and the actinide americium. researchgate.net These analogous ligands have demonstrated effective extraction of various f-elements from acidic solutions.

Extraction studies with these related compounds show a strong affinity for several lanthanide ions. The distribution ratios for lanthanides often increase with the concentration of nitric acid, suggesting the formation of cationic complexes at higher acidities. researchgate.net The specific ions studied in these analogous systems include Lanthanum (La), Neodymium (Nd), Gadolinium (Gd), Holmium (Ho), and Ytterbium (Yb), as well as Americium (Am). researchgate.net The ability of the ligand to sensitize the luminescence of ions like Europium (Eu) and Terbium (Tb) is also a key area of investigation for tripodal phosphine oxide ligands. staffs.ac.ukrjraap.com

Table 1: Investigated f-Block Elements with Analogous Carbamoylethyl Phosphine Oxide Ligands

Element Symbol Ion Application/Study Area Reference
Americium Am Am(III) Solvent Extraction, Separation researchgate.net
Europium Eu Eu(III) Luminescence, Solvent Extraction researchgate.netstaffs.ac.uk
Neodymium Nd Nd(III) Solvent Extraction, Complex Formation researchgate.net
Lanthanum La La(III) Solvent Extraction researchgate.net
Gadolinium Gd Gd(III) Solvent Extraction researchgate.net
Holmium Ho Ho(III) Solvent Extraction researchgate.net
Ytterbium Yb Yb(III) Solvent Extraction researchgate.net
Lutetium Lu Lu(III) Complex Formation Studies researchgate.net

This table is compiled from studies on closely related carbamoylethyl phosphine oxide ligands due to limited direct data on this compound.

Stoichiometry of Formed Metal-Ligand Complexes (e.g., 1:1, 1:2, 2:1, 3:1)

The stoichiometry of the metal-ligand complexes formed is a fundamental aspect of their coordination chemistry. For phosphine oxide ligands, the steric bulk of the substituents on the phosphorus atom plays a significant role in determining the number of ligands that can coordinate to a lanthanide ion. staffs.ac.uk Less bulky ligands can form 3:1 complexes, such as [Ln(NO₃)₃(R₃PO)₃], while sterically demanding ligands may only form 2:1 complexes. staffs.ac.uknih.gov

In studies involving the closely analogous (2-carbamoylethyl)diphenylphosphine oxides, the stoichiometry of the extracted lanthanide complexes was determined using the equilibrium shift method. For both Nd(III) and Gd(III), the data indicated the formation of 1:2 (metal:ligand) complexes. researchgate.net This suggests that two bidentate ligands coordinate to the metal ion, likely displacing solvent molecules and some nitrate (B79036) counter-ions to satisfy the metal's coordination sphere. The general extracted species are often neutral complexes like [Ln(L)₂(NO₃)₃] or cationic complexes such as [Ln(L)₂(NO₃)₂]⁺NO₃⁻, especially at higher acid concentrations. researchgate.net The formation of 1:1 complexes is also plausible, particularly in the presence of a large excess of the metal ion or with very bulky ligands. staffs.ac.uk

Table 2: Observed Stoichiometry of Lanthanide Complexes with Analogous Phosphine Oxide Ligands

Metal Ion Ligand Type Stoichiometry (Metal:Ligand) Method Reference
Nd(III) (2-Carbamoylethyl)diphenylphosphine oxide 1:2 Solvent Extraction researchgate.net
Gd(III) (2-Carbamoylethyl)diphenylphosphine oxide 1:2 Solvent Extraction researchgate.net
Eu(III) Pyridine-functionalised phosphine oxide 1:1, 2:1, 1:2 Electronic Spectra staffs.ac.uk
Ln(III) Triphenylphosphine (B44618) oxide 3:1 X-ray Diffraction researchgate.net
Influence of Substituent Bulkiness and Electronic Properties on Complexation Behavior

The complexation behavior of phosphine oxide ligands is profoundly influenced by the steric and electronic properties of the substituents attached to the phosphorus atom. rsc.orgnih.gov These factors dictate the ligand's donor strength, its steric accessibility, and its potential for secondary interactions, all of which control the stability and structure of the resulting metal complexes. nih.gov

The interplay of these electronic and steric effects is critical. For instance, in the oxidative addition of substrates to metal centers, highly electron-donating phosphines are generally required; however, once a certain threshold of electron-donating character is met, more subtle steric effects can become the determining factor in the reaction's feasibility.

Determination of Stability Constants for Metal-Ligand Adducts

Stability constants (β) are equilibrium constants for the formation of a complex in solution and provide a quantitative measure of the strength of the metal-ligand interaction. These constants are typically determined using techniques such as potentiometry, spectrophotometry, or calorimetry.

While specific stability constants for this compound complexes are not readily found in the literature, data from the closely related ligand, Tris(2-carboxyethyl)phosphine (B1197953) oxide (TCEPO), can provide some insight. It is important to note that TCEPO has carboxylate groups instead of amide groups, which will lead to different coordination behavior and stability. For TCEPO, the stability constants (log βML) for complexes with several divalent transition metals were found to be in the range of 1.5-2.5. These are considered to be relatively weak complexes.

Table 1: Stability Constants (log βML) for Tris(2-carboxyethyl)phosphine oxide (TCEPO) Complexes (Note: This data is for a related, not identical, compound and serves for illustrative purposes only.)

Metal Ion log βML
Ni(II) 1.76
Cu(II) 2.45
Zn(II) 1.83
Cd(II) 1.70
Pb(II) 2.22

Data sourced from Krezel et al., 2003.

The stability of such complexes is dependent on factors including the nature of the metal ion (its charge, size, and hardness/softness), the properties of the ligand as discussed above, and the solvent conditions.

Inner-Sphere Coordination Environment and Solvent Shielding Effects

Phosphine oxides almost invariably act as hard Lewis bases and coordinate to metal ions through the phosphoryl oxygen atom. wikipedia.org This results in the formation of an inner-sphere complex , where the ligand is directly bonded to the metal center, displacing solvent molecules from the metal's first coordination sphere. The P=O bond length typically elongates upon coordination, consistent with a decrease in the double bond character as electron density is donated to the metal. wikipedia.org

The three carbamoylethyl arms of this compound can play a significant role in shaping the secondary coordination sphere. Depending on their conformation, these arms could potentially shield the coordinated metal ion from the surrounding solvent. This solvent shielding effect can influence the reactivity of the metal center and the stability of the complex by restricting the access of solvent molecules or other reagents. Furthermore, the amide functionalities at the end of the arms could potentially engage in secondary interactions, such as hydrogen bonding with other ligands or counter-ions, further structuring the coordination environment. It is also conceivable that under certain conditions, the amide oxygen or nitrogen atoms could participate in coordination, making the ligand polydentate.

Actinide (An(IV/VI)) Complexation Studies (e.g., Th, U, Am)

Organophosphorus compounds, including phosphine oxides, are of particular interest for their ability to complex with actinide ions, which is relevant for nuclear fuel reprocessing and waste management. wikipedia.org The large ionic radii and high charge of actinide ions, particularly in the +4 and +6 oxidation states (e.g., Th(IV), U(VI) as UO₂²⁺), lead to a preference for hard donors like the phosphoryl oxygen.

While specific studies on the complexation of this compound with actinides are scarce, research on related carbamoylmethylphosphine oxides (CMPO) demonstrates a strong affinity for these elements. These studies often focus on the separation of actinides from lanthanides. The structure of the ligand's substituents is critical; for example, ligands with aryl substituents have shown different extraction efficiencies for actinides compared to those with alkyl substituents.

Preferential Coordination through Phosphoric Oxygen Atoms in Actinide Complexes

In complexes with actinide ions, phosphine oxides coordinate preferentially through the hard phosphoryl oxygen atom. This interaction is a classic example of the Hard and Soft Acids and Bases (HSAB) principle, where hard Lewis acids (like Th⁴⁺ and UO₂²⁺) favor coordination with hard Lewis bases (the phosphoryl oxygen). The flexible carbamoylethyl arms of this compound could allow the ligand to act as a tridentate or tetradentate chelator if the amide groups also coordinate, potentially forming stable chelate rings. However, the primary and most dominant interaction is expected to be through the P=O group. In organoactinide chemistry, phosphine ligands can also be used to stabilize alkyl complexes of thorium and uranium. wikipedia.org

Complexation with Transition Metal Ions (e.g., Ni(II), Cu(II), Zn(II), Cd(II), Pb(II))

This compound is expected to form complexes with a range of transition metal ions. Most phosphine oxide complexes are formed by the direct reaction of the phosphine oxide with a labile metal salt. wikipedia.org The stability and structure of these complexes would follow trends related to the properties of the metal ions. For example, the Irving-Williams series, which describes the relative stabilities of complexes of high-spin octahedral first-row transition metal ions, would predict the stability order Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

The coordination geometry would be dictated by the preferred geometry of the metal ion and the stoichiometry of the complex. For instance, Ni(II) can form octahedral, tetrahedral, or square planar complexes depending on the ligand field. The carbamoylethyl arms could influence this by either participating in coordination to enforce a specific geometry or by sterically preventing the approach of other ligands.

Thermodynamic and Kinetic Aspects of Complex Formation

The formation of metal-ligand complexes is governed by thermodynamic and kinetic parameters. The thermodynamics of complexation are described by the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). For actinide and lanthanide complexation with hard donor ligands in aqueous solution, the formation is often entropically driven. This is because the dehydration of the highly charged metal ion upon complexation leads to a large positive change in entropy, which compensates for what can be an endothermic enthalpy change.

The kinetics of complex formation describe the rate at which the complex is formed. For labile metal ions, ligand exchange is typically fast. The rates can be influenced by the nature of the ligand, with bulkier ligands potentially slowing down the rate of complex formation due to steric hindrance. The flexibility of the carbamoylethyl arms in this compound could also play a role in the kinetics of chelate formation, which is often a multi-step process. Detailed thermodynamic and kinetic studies, often performed using techniques like titration calorimetry and stopped-flow spectroscopy, would be necessary to fully characterize the complexation behavior of this specific ligand.

Elucidation of Metal-Ligand Binding Energies

The binding affinity between a ligand and a metal ion is a fundamental aspect of coordination chemistry, quantified by parameters such as binding energy or stability constants. For phosphine oxides, coordination almost invariably occurs through the hard Lewis base phosphoryl oxygen atom binding to a metal center. wikipedia.org The strength of this bond is influenced by both the electronic properties of the ligand and the nature of the metal ion.

While specific binding energy values for this compound are not extensively documented in publicly available literature, valuable insights can be drawn from closely related analogues. Computational studies using density functional theory (DFT) on carbamoylmethylphosphine oxide (CMPO) ligands, which are structural analogues of this compound, show that both the phosphoryl (P=O) and carbonyl (C=O) groups are key to complexation. researchgate.net Quantum chemical calculations indicate that electronic charges on both groups are polarized towards the oxygen atoms, making them effective donor sites. researchgate.net These studies have probed the complexation with f-block elements like Cerium(III), Europium(III), Thorium(IV), and Uranyl(VI), finding that orbital and dispersive interactions play a vital role in selective binding. researchgate.net

The table below presents the stability constants for these TCEPO complexes, which serve as an important reference for understanding the potential binding strength of its carbamoyl analogue.

Source: Data synthesized from Krezel et al., Inorganic Chemistry, 2003. nih.gov

Investigation of Solvation Effects on Complexation Equilibrium and Dynamics

The process of metal-ligand complexation in a solution is profoundly influenced by the solvent. Solvation affects not only the thermodynamic stability of the complex but also the kinetics of its formation and dissociation. The solvent molecules interact with the free metal ions, the free ligand, and the resulting metal-ligand complex, and the energetics of these interactions can shift the complexation equilibrium.

For a complex to form, solvent molecules from the coordination spheres of the metal ion and the ligand must be displaced, an energetically costly process. The stability of the final complex is then influenced by how well it is solvated. In the context of ligands like this compound, which are used in applications like solvent extraction, the partitioning of the complex between an aqueous phase and an organic solvent is a direct consequence of differential solvation.

Theoretical studies on related phosphine oxide ligands have utilized computational models to account for solvent effects. For instance, calculations on tris[2-(2-pyridyl)ethyl]phosphine oxide have employed polarizable continuum models (PCM) to simulate the influence of a solvent like chloroform (B151607) on the conformational structure of the ligand. nih.gov Such models have shown that interactions with the solvent can lead to the presence of multiple conformers in solution, which can, in turn, affect the ligand's availability and orientation for metal binding. nih.gov The high polarity of many phosphine oxide derivatives is influenced by both the phosphorus-oxygen bond and the functional groups on the arms, leading to significant interactions with polar solvents. nih.gov

The dynamic equilibrium of complexation is thus a balance between the intrinsic metal-ligand binding energy and the energy penalties and gains associated with solvation and desolvation.

Table 2: Conceptual Influence of Solvent Properties on Metal Complexation Dynamics and Equilibrium

Solvent Property Effect on Complexation Equilibrium Effect on Complexation Dynamics
Polarity / Dielectric Constant Stabilizes charged species (free ions or charged complexes), potentially shifting equilibrium depending on the net charge change during complexation. Can lower the activation energy by stabilizing charged transition states, thus increasing reaction rates.
Coordinating Ability Strongly coordinating solvents can compete with the ligand for a site on the metal ion, disfavoring complex formation. The mechanism may shift towards a dissociative pathway where solvent coordination to an intermediate is a key step.
Viscosity Generally has a minor effect on the position of equilibrium. Higher viscosity impedes the diffusion of reactants, slowing the rate of diffusion-controlled association reactions.

| Hydrogen Bonding Capacity | Can stabilize the ligand or complex through hydrogen bonds, particularly relevant for the carbamoyl (-CONH₂) groups. | Can influence the pre-organization of the ligand and affect the entropy of activation. |


Applications in Advanced Chemical Separations and Materials Science

Solvent Extraction Systems for f-Element Separation

The separation of f-block elements—lanthanides and actinides—is crucial for nuclear fuel reprocessing, waste management, and the purification of rare-earth elements. Organophosphorus compounds are a cornerstone of this field due to their strong extraction capabilities. rsc.org While much of the foundational research has focused on monofunctional extractants like Tributylphosphate (TBP) or bidentate extractants like Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO), tripodal ligands like Tris(2-carbamoylethyl)phosphine oxide offer a unique, pre-organized structure for metal ion coordination.

The TRUEX process is a liquid-liquid extraction method designed to separate transuranic elements (TRUs) like americium and plutonium from acidic nuclear waste streams. The cornerstone of the TRUEX solvent is a carbamoylmethylphosphine oxide (CMPO) compound, specifically Octyl(phenyl)-N,N-diisobutyl-CMPO, mixed with TBP in a hydrocarbon diluent. The effectiveness of CMPO lies in the cooperative bidentate chelation of the hard P=O (phosphoryl) group and the hard C=O (carbonyl) group, which leads to strong extraction of trivalent actinides and lanthanides from highly acidic solutions.

This compound is a structural analogue of the active functional group in the TRUEX process. As a tripodal ligand, it possesses three P(O)CH₂CH₂C(O)N arms, offering a pre-organized, multi-dentate binding site for metal ions. This structure suggests it could function as a powerful extractant, potentially forming highly stable complexes with f-elements. Although not a direct component of the standard TRUEX solvent, its chemistry is highly relevant to the principles that make the process effective.

Synergistic extraction occurs when the extractive capability of a mixture of two extractants is greater than the sum of their individual effects. A classic example is the combination of an acidic chelating extractant, such as Thenoyltrifluoroacetone (HTTA), with a neutral donor extractant, such as a phosphine (B1218219) oxide.

HTTA first coordinates with a metal ion (e.g., Eu³⁺ or Am³⁺), neutralizing its charge by replacing water molecules in its coordination sphere. The resulting metal-TTA chelate is organophilic but may still be coordinatively unsaturated. A neutral donor ligand like this compound can then displace remaining solvent molecules and form a stable adduct complex (e.g., M(TTA)₃(Ligand)ₓ), which is significantly more soluble in the organic phase. This dramatically enhances the distribution ratio of the metal. Studies on the synergistic system involving Eu(III), Am(III), HTTA, and the related neutral extractant CMPO show the formation of such adduct complexes. pnnl.govtandfonline.com The phosphine oxide group (P=O) is a strong Lewis base and effectively donates electron density to the metal center, stabilizing the extracted species. tandfonline.com This mechanism is fundamental to phosphine oxides and is directly applicable to this compound.

Separating actinides from lanthanides is a formidable challenge due to their similar ionic radii and charge. Ligand design plays a critical role in achieving selectivity. The "hard-soft" donor principle is often exploited, but for f-elements, which are all hard acids, selectivity relies on more subtle differences in coordination geometry, hydration enthalpy, and ligand-induced electronic effects.

Research on tripodal CMPO-based ligands, which are close structural analogues to this compound, provides insight into how selectivity can be tailored. rsc.org By modifying the scaffold connecting the three CMPO arms and the substituents on the phosphine oxide groups, researchers can influence extraction efficiency and selectivity across the lanthanide series. rsc.org For instance, a tripodal ligand with a tris-(2-aminoethyl)amine (TREN) cap and phenyl substituents on the CMPO units showed a marked selectivity for lighter lanthanides at a high ligand-to-metal ratio. rsc.org This selectivity arises from the steric constraints and electronic properties imposed by the ligand's three-dimensional structure. The rigid, pre-organized nature of a tripodal ligand like this compound could similarly provide a specific cavity size that preferentially binds certain ions over others.

**Table 1: Example of Lanthanide Extraction Selectivity with a Tripodal Phenyl-Substituted CMPO Ligand***

Lanthanide IonPercent Extraction (%E)
La³⁺41%
Pr³⁺28%
Nd³⁺25%
Sm³⁺17%
Eu³⁺14%
Gd³⁺13%
Tb³⁺11%
Dy³⁺8.1%
Ho³⁺6.4%
Er³⁺4.8%
Tm³⁺4.3%
Yb³⁺4.0%
Lu³⁺3.7%
Data derived from studies on a related tripodal tris-(2-aminoethyl)amine capped ligand with phenyl-CMPO groups at a 100:1 ligand to metal ratio, demonstrating a near-linear decrease in extraction across the series. rsc.org

Ionic liquids (ILs) are salts with melting points below 100°C, which are being explored as alternative solvents to volatile organic compounds in liquid-liquid extraction. They can act as both the diluent and as part of the extraction mechanism itself. When phosphine oxide extractants are dissolved in ILs, a significant enhancement in extraction efficiency is often observed.

The mechanism can shift from simple solvation extraction to a cation-exchange or ion-pair extraction. For example, a task-specific ionic liquid functionalized with a phosphine oxide group was shown to extract actinide ions via a cation-exchange mechanism. The addition of even small amounts of an ionic liquid like 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide to a conventional solvent system containing a phosphine oxide extractant can increase the distribution ratio for Am(III) by more than two orders of magnitude. This enhancement allows for effective extraction from highly concentrated acid solutions, which is a significant advantage in nuclear waste processing.

Design of Luminescent Materials and Chemical Sensors

Lanthanide ions, particularly Eu(III) and Tb(III), are known for their sharp, line-like emission spectra and long luminescence lifetimes, making them ideal for applications in bio-imaging, displays, and sensors. However, their direct excitation is inefficient due to low molar absorptivities. This limitation can be overcome by complexing the lanthanide ion with an organic ligand that acts as an "antenna."

The "antenna effect" is a process of intramolecular energy transfer. nih.gov An organic ligand (the antenna) absorbs light efficiently and transfers the energy to the central lanthanide ion, which then emits its characteristic light. For this to work, the ligand must not only be a strong absorber but also effectively transfer the energy to the metal's emissive state and shield the ion from non-radiative deactivation pathways caused by solvent molecules (like water) or other quenchers. researchgate.net

Phosphine oxide ligands are excellent candidates for this role. The P=O group is a strong coordinating agent for lanthanide ions. By incorporating chromophores into the ligand structure, a highly luminescent complex can be created. Studies on lanthanide complexes with ligands like triphenylphosphine (B44618) oxide show that the phosphine oxide group effectively populates the emissive states of ions like Eu³⁺ and Tb³⁺. staffs.ac.ukresearchgate.net The tripodal structure of this compound provides a robust scaffold that can encapsulate a lanthanide ion, and while its intrinsic chromophore is weak, it can serve as an effective ancillary ligand in mixed-ligand complexes (e.g., with β-diketonates) to shield the metal ion and enhance quantum yield. staffs.ac.uk The stereochemistry and rigidity of such tripodal ligands can finely tune the coordination environment, significantly influencing the luminescence intensity. nih.gov

Theoretical and Computational Investigations of Tris 2 Carbamoylethyl Phosphine Oxide Systems

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) has become a powerful tool for investigating the molecular and electronic properties of organophosphorus compounds like Tris(2-carbamoylethyl)phosphine oxide. rsc.org DFT calculations allow for the accurate prediction of geometries, electronic distributions, and spectroscopic characteristics. rsc.orgmdpi.com

DFT calculations are instrumental in predicting the three-dimensional arrangement of atoms in the this compound molecule. By optimizing the geometry at a suitable level of theory, such as B3LYP with a 6-31G* basis set, key structural parameters like bond lengths, bond angles, and dihedral angles can be determined. nih.gov For phosphine (B1218219) oxides, the P=O bond length is a critical parameter, typically calculated to be around 1.485 Å. dtic.mil The C-P and C-C bond lengths are also of significant interest.

The electronic structure of this compound is characterized by the distribution of electron density and the nature of its molecular orbitals. The phosphoryl group (P=O) is highly polar, with a significant negative charge localized on the oxygen atom and a corresponding positive charge on the phosphorus atom. This polarization is a key factor in its coordination chemistry. Natural Bond Orbital (NBO) analysis can further quantify this charge distribution and describe the bonding in terms of localized orbitals. This analysis reveals strong σ-bonding character in the P-C and P=O bonds and provides insight into hyperconjugative interactions.

Table 1: Predicted Geometrical Parameters for a Phosphine Oxide System
ParameterPredicted ValueReference Compound
P=O Bond Length~1.49 ÅTrimethylphosphine oxide
P-C Bond Length~1.82 ÅTrimethylphosphine oxide
O=P-C Bond Angle~112°Trimethylphosphine oxide
C-P-C Bond Angle~106°Trimethylphosphine oxide

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption spectra, such as UV-Vis spectra. nih.govufla.br For a molecule like this compound, which lacks significant chromophores, the primary electronic transitions are expected to occur in the UV region. The calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov The simulated spectra can be compared with experimental data to validate the computational model. nih.govresearchgate.net The transitions are typically from bonding or non-bonding orbitals to anti-bonding orbitals (e.g., σ → σ* or n → σ*). The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding these transitions. nih.gov

Table 2: Simulated Spectroscopic Data for a Generic Phosphine Oxide
ParameterCalculated ValueTransition Type
λmax 1~210 nmn → σ
Oscillator Strength (f)~0.01-
λmax 2~190 nmσ → σ
Oscillator Strength (f)~0.15-

Mechanistic Studies of Complexation and Extraction Processes

This compound is of interest for its potential as a ligand in solvent extraction processes, particularly for f-block elements like lanthanides and actinides. bohrium.comresearchgate.net Computational studies are invaluable for elucidating the mechanisms of these complexation and extraction phenomena at the atomic level.

When this compound forms a complex with a metal ion, the primary interaction occurs through the phosphoryl oxygen atom, which acts as a Lewis base, donating electron density to the acidic metal center. escholarship.org The nature of the metal-ligand bond can be analyzed in detail using quantum chemical methods. The interaction involves the overlap of the oxygen's lone pair orbitals with the vacant orbitals of the metal ion. For transition metals and f-block elements, this can involve d and f orbitals, respectively. escholarship.org The analysis of molecular orbitals of the resulting complex can show the extent of orbital mixing and the formation of bonding and anti-bonding orbitals, which characterizes the covalent nature of the interaction. rsc.org

Computational Conformational Analysis

The this compound molecule possesses considerable conformational flexibility due to the rotation around several single bonds in its three ethyl-amide side chains. A computational conformational analysis can identify the most stable conformers (low-energy structures) and the energy barriers between them. mdpi.com By systematically rotating the dihedral angles and calculating the corresponding energies, a potential energy surface can be mapped out. This analysis is crucial as the specific conformation of the ligand can significantly affect its ability to bind to a metal ion. For instance, a pre-organized conformation where the three phosphoryl oxygen atoms are oriented favorably for chelation would lead to more efficient complexation. Studies on analogous molecules like tris[2-(4-pyridyl)ethyl]phosphine oxide have shown that several energetically preferred conformers can exist in equilibrium. mdpi.com

Identification of Preferred Conformers and Energy Landscapes in Different Phases

A comprehensive understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for elucidating its chemical behavior and potential applications. Theoretical and computational chemistry methods provide powerful tools to investigate the preferred conformers and associated energy landscapes of this molecule in various environments, such as the gas phase, in solution, and in the solid state. However, a review of the current scientific literature reveals a notable scarcity of specific computational studies focused solely on the conformational analysis of this compound.

For instance, computational investigations of similar tripodal phosphine oxide ligands, such as tris(pyridylethyl)phosphine oxides, have utilized Density Functional Theory (DFT) to identify stable conformers and calculate their relative energies. These studies often reveal a complex potential energy surface with multiple minima, corresponding to different spatial arrangements of the flexible side chains. The preferred conformations are typically governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions.

In the solid state, the conformation of a molecule is dictated by crystal packing forces in addition to its intrinsic electronic and steric properties. X-ray diffraction studies of related compounds, such as Tris(2-cyanoethyl)phosphine (B149526) oxide, have shown that the molecule can adopt a conformation with threefold rotational symmetry within the crystal lattice. This suggests that a symmetrical, propeller-like arrangement of the three carbamoylethyl arms around the central phosphoryl group could be a low-energy conformation for this compound as well, particularly in a crystalline phase.

To illustrate the type of data that would be generated from a dedicated computational study, the following hypothetical data tables are presented. These tables are based on the expected outcomes from DFT calculations and are for illustrative purposes only, as specific experimental or calculated values for this compound are not currently published.

Hypothetical Data Table 1: Calculated Relative Energies of Postulated Conformers of this compound in the Gas Phase

ConformerPoint GroupRelative Energy (kcal/mol)Dipole Moment (Debye)
Conformer AC₃0.005.8
Conformer BC₁1.257.2
Conformer CC₁2.106.5

Note: The data in this table is hypothetical and serves to illustrate the expected output of a computational study. Conformer A with C₃ symmetry represents a propeller-like structure, which is often a low-energy state for such tripodal molecules.

Hypothetical Data Table 2: Influence of Solvent on the Relative Population of Conformers at 298.15 K

Solvent (Dielectric Constant)% Population Conformer A% Population Conformer B% Population Conformer C
Gas Phase (1.0)78.515.26.3
Dichloromethane (8.9)65.125.89.1
Water (78.4)45.340.114.6

Note: This table hypothetically illustrates how the polarity of the solvent could influence the equilibrium between different conformers. More polar solvents might stabilize conformers with larger dipole moments.

Future Research Directions and Emerging Paradigms

Rational Design of Next-Generation Ligands with Enhanced Selectivity and Efficiency

The rational design of new ligands based on the phosphine (B1218219) oxide framework is a key area of future research. Scientists are working on creating P-chiral phosphine oxides through highly diastereoselective methods. nih.gov This involves sequential nucleophilic substitution on a versatile chiral phosphinyl transfer agent, 1,3,2-benzoxazaphosphinine-2-oxide, which has been designed to have enhanced and differentiated reactivity in its P-N and P-O bonds. nih.gov This approach allows for the cleavage of these bonds under mild conditions, even with sterically hindered nucleophiles, opening the door to a wide array of structurally and sterically diverse P-chiral phosphine oxides. nih.gov

Furthermore, research into tripodal carbamoylmethylphosphine oxide (CMPO)-based ligands is aimed at improving lanthanide (Ln) coordination and selective extraction. rsc.org Studies have shown that modifying the ligand structure, such as altering the alkyl chain length within the ligand's capping structure or changing the substituents on the CMPO units, can significantly impact extraction efficiencies and selectivity for specific lanthanide ions. rsc.org For instance, replacing ethoxy groups with more hydrophobic phenyl groups can enhance solubility in organic extraction solvents and alter the extraction preference across the lanthanide series. rsc.org The conformational behavior of these ligands is also a critical factor, as it influences their catalytic performance in transition metal complexes. nih.gov

Advanced Applications in Nuclear Fuel Cycle and Environmental Remediation Technologies

The unique properties of phosphine oxides make them promising candidates for advanced applications in the nuclear fuel cycle and environmental remediation. Their ability to selectively extract specific metal ions is of particular interest for separating actinides from lanthanides in used nuclear fuel, a crucial step in reducing the long-term radiotoxicity of nuclear waste. The design of ligands with high separation factors for americium(III) from europium(III) is a major goal in this area.

In the realm of environmental remediation, nanotechnology-based materials incorporating phosphine oxide functionalities are being explored for the removal of various contaminants. mdpi.com These nanomaterials offer a high surface-area-to-volume ratio, leading to enhanced reactivity. mdpi.com For example, phosphine oxide moieties can be grafted onto nanostructured carbon materials to create adsorbents for heavy metals and other pollutants. beilstein-journals.org The development of materials like titanium dioxide (TiO2) nanoparticles, sometimes doped with other metals or combined with other oxides like silica (B1680970) (SiO2), is a significant area of research for the photocatalytic degradation of organic pollutants. mdpi.com

Exploration of Diverse Metal Ion Complexation and Novel Sensing Platforms

The coordination chemistry of tris(2-carboxyethyl)phosphine (B1197953) oxide (TCEPO), a related compound, has been studied with various divalent metal ions, including Ni(II), Cu(II), Zn(II), Cd(II), and Pb(II). nih.govresearchgate.net These studies, utilizing techniques like potentiometry and NMR spectroscopy, have determined the stability constants of the resulting complexes. nih.govresearchgate.net While the formed complexes are generally found to be relatively weak, this foundational knowledge is crucial for developing more sophisticated applications. nih.govresearchgate.net

A particularly exciting area of research is the development of phosphine oxide-based fluorescent sensors for metal ions. nih.gov For instance, pyrazolyl phosphine oxides have been shown to act as dual-responsive fluorescent sensors, exhibiting a "turn-off" response for Fe(III) ions and a "turn-on" response for Al(III) ions. nih.gov These air- and water-stable sensors demonstrate good selectivity and have submicromolar detection limits, opening new possibilities for phosphorus-based fluorophores in metal-sensing applications. nih.gov

Development of Hybrid Materials and Nanostructures Incorporating the Compound

The integration of phosphine oxides into hybrid materials and nanostructures is a rapidly growing field with the potential for creating materials with novel properties and functionalities. One approach involves the functionalization of carbon nanomaterials, such as multiwalled carbon nanotubes and graphene platelets, with triphenylphosphine (B44618) oxide derivatives. beilstein-journals.org This creates new materials that can be used in catalysis or for the development of metal nanohybrids through complexation with metal ions or nanoparticles. beilstein-journals.org

Another strategy is the creation of hybrid materials by modifying metal oxides like magnesium oxide (MgO), aluminum oxide (Al2O3), and niobium pentoxide (Nb2O5) with amine-functionalized compounds, which can then be further modified. mdpi.com These hybrid materials have shown promise as catalysts in reactions like the Knoevenagel condensation. mdpi.com The interaction between the phosphine oxide component and the support material is critical in determining the final properties and catalytic activity of the hybrid material. mdpi.com Additionally, phosphine oxides like tris(hydroxymethyl)phosphine (B1196123) oxide are used as crosslinkers or chain-extenders to produce flame-retardant polymers and composite materials. researchgate.net

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of tris(2-carbamoylethyl)phosphine oxide, and how do reaction conditions influence yield and purity?

this compound can be synthesized via alkylation or oxidation routes. For example, alkylation of a precursor phosphine oxide with chloroacetamide under refluxing acetone yields the target compound, as demonstrated in analogous syntheses of tripodal phosphine oxides . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., acetone) enhance nucleophilic substitution efficiency.
  • Temperature control : Reflux conditions (~60°C) balance reaction rate and byproduct minimization.
  • Oxidizing agents : Hydrogen peroxide (H₂O₂) is frequently used for controlled oxidation of phosphine precursors, avoiding over-oxidation .
    Post-synthesis purification via recrystallization from ethanol/water mixtures ensures high purity (>95%), critical for reproducibility in downstream applications.

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H and ³¹P NMR are indispensable. The ³¹P NMR signal typically appears at δ 25–35 ppm for phosphine oxides, confirming oxidation state .
  • IR spectroscopy : A strong P=O stretch near 1150–1250 cm⁻¹ validates the phosphine oxide moiety .
  • X-ray crystallography : Resolves bond lengths (e.g., P=O ≈ 1.48 Å) and pyramidality indices (~300–317°), critical for understanding steric and electronic properties .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How does the coordination behavior of this compound compare to other phosphine oxides in transition metal catalysis?

this compound acts as a monodentate or bridging ligand due to its electron-rich P=O group and carbamoyl substituents. Key distinctions include:

  • Electronic effects : The carbamoyl groups donate electron density via resonance, weakening P=O bond strength (evidenced by IR redshift) and enhancing metal-ligand π-backbonding .
  • Steric profile : Bulky substituents limit coordination modes but improve selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
    Comparative studies with triphenylphosphine oxide show higher catalytic turnover numbers (TONs) for tris(2-carbamoylethyl) derivatives in Pd-mediated C–C bond formation, attributed to improved solubility and steric flexibility .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in reported bond angles or lattice parameters often arise from:

  • Polymorphism : Recrystallization solvents (e.g., DMF vs. ethanol) can induce different packing arrangements .
  • Disorder modeling : Flexible carbamoyl groups may require constrained refinement or split-site occupancy in X-ray data analysis .
    Validation via complementary techniques (e.g., powder XRD or DFT-optimized geometries) ensures structural accuracy. For example, SHELX refinement with TWIN/BASF commands corrects for twinning artifacts in monoclinic crystals .

Q. How can computational methods predict the reactivity of this compound in novel catalytic systems?

  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (FMOs). A smaller HOMO-LUMO gap (<4 eV) correlates with higher catalytic activity .
  • Molecular docking : Simulate interactions with metal centers (e.g., Pd⁰ or Ru²⁺) to predict binding affinity and regioselectivity .
  • Solvation models : COSMO-RS predicts solubility in ionic liquids or aqueous mixtures, guiding solvent selection for homogeneous catalysis .

Methodological Considerations

Q. What experimental protocols mitigate decomposition of this compound under ambient conditions?

  • Storage : Argon-atmosphere vials at –20°C prevent hydrolysis and oxidation .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for air-sensitive reactions .
  • Stability assays : Monitor via TLC or in-situ ³¹P NMR to detect degradation products (e.g., phosphinic acids) .

Q. How can researchers optimize ligand-to-metal ratios in this compound complexes for enhanced catalytic efficiency?

  • Job’s plot analysis : Determines stoichiometry (e.g., 1:1 or 2:1 ligand:metal ratios) via UV-vis titration .
  • Kinetic studies : Vary ligand loading (0.5–3.0 equiv) and track reaction rates (e.g., TOF) in model reactions like Heck couplings .
    Optimal ratios often fall between 1.5–2.0 equiv, balancing active site availability and steric crowding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.